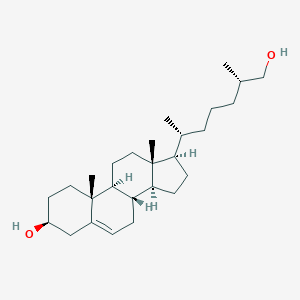

(25s)-26-Hydroxycholesterol

概要

説明

“(25s)-26-Hydroxycholesterol” is synthesized by a mitochondrial P-450 enzyme that is widely distributed in tissues . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . It is known to accumulate in breast tissue and stimulate tumor growth via the estrogen receptor .

Synthesis Analysis

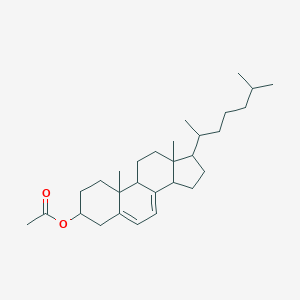

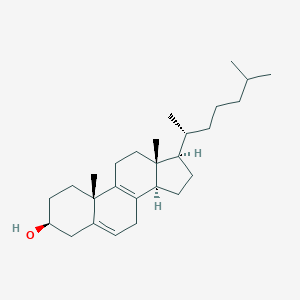

“(25s)-26-Hydroxycholesterol” is synthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . A stereospecific synthesis of “(25R)-26-Hydroxycholesterol” beginning with pregnenolone has been described . The synthesis of “(25R)-26-Hydroxycholesterol” from diosgenin in four steps in 58% overall yield via a modified Clemmensen reduction followed by a Barton deoxygenation reaction has also been reported .

Molecular Structure Analysis

The molecular structure of “(25s)-26-Hydroxycholesterol” is complex. It is a hydroxysterol, a type of molecule derived from cholesterol. The molecule has a hydroxyl group at the 26th carbon position .

Chemical Reactions Analysis

“(25s)-26-Hydroxycholesterol” can inhibit both cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It is also known to inhibit DNA synthesis .

科学的研究の応用

Oxysterol Toxicity and Cell Damage

Research has shown that (25S)-26-Hydroxycholesterol, along with other cholesterol oxidation products (oxysterols), exhibits significant toxicity to human monocyte-macrophages in vitro. This oxysterol is found in human atherosclerotic lesions and is known for its cytotoxic potency. Its relevance in the death of macrophages observed in atherosclerosis has been discussed (Clare et al., 1995).

Effects on Arterial Myocytes

(25S)-26-Hydroxycholesterol has been studied for its impact on human and rat arterial myocytes. It was found to inhibit rat and human myocyte proliferation and cholesterol biosynthesis in a dose-dependent manner. Interestingly, this oxysterol showed distinct effects on the LDL receptor activity, suggesting potential pharmacological interest in atherogenesis (Corsini et al., 1995).

Role in Cholesterol Metabolism

The enzyme CYP3A has been identified as a significant synthesizer of (25S)-26-Hydroxycholesterol, influencing the regulation of lipid metabolism. This finding highlights the enzyme's importance in the production of this oxysterol and its potential role in lipid regulatory mechanisms (Honda et al., 2011).

Possible Biological Role

The exact biological role and mechanism of formation of (25S)-26-Hydroxycholesterol in vivo are still not well understood, despite its widespread use in pharmacological studies. Its regulation of cholesterol metabolism has been questioned, and recent reports suggest a more significant role in the regulation of immunity rather than cholesterol metabolism (Diczfalusy, 2013).

Biologic Activities and Metabolism

(25S)-26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in bile acid synthesis. Its in vitro activities include inhibition of cholesterol synthesis and LDL receptor activity. However, the relationship between these activities and its physiological roles remains to be clarified (Javitt, 1990).

Association with Chronic Diseases

Elevated concentrations of this oxysterol have been observed in the lungs of patients with chronic obstructive pulmonary disease (COPD), suggesting its role in inflammation and neutrophil infiltration in airways (Sugiura et al., 2012). Additionally, its involvement in the pathogenesis of amyotrophic lateral sclerosis (ALS) has been indicated, where it mediates neuronal apoptosis in early disease stages (Kim et al., 2017).

Safety And Hazards

将来の方向性

The interrelationships of the metabolic events of “(25s)-26-Hydroxycholesterol” require elucidation . The challenge is to quantify in a physiologic setting the magnitude of the pathway in different tissues and to further evaluate the biologic roles of all the intermediates that may function as ligands for orphan nuclear receptors or via other regulatory mechanisms .

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6S)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18-,19+,21-,22-,23+,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-VICXTREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(25s)-26-Hydroxycholesterol | |

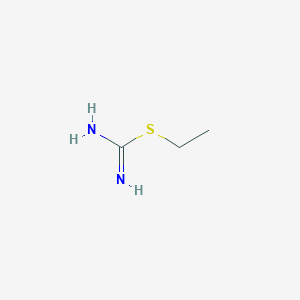

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。